Estradiol phosphate

Catalog No.
S569969
CAS No.
4995-43-1
M.F
C18H25O5P
M. Wt
352.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol phosphate

CAS Number

4995-43-1

Product Name

Estradiol phosphate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] dihydrogen phosphate

Molecular Formula

C18H25O5P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

BBWXLCKRYRQQPL-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Synonyms

estradiol phosphate polymer, Estradurin, Estradurine, polyestradiol phosphate

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)O

Description

The exact mass of the compound Polyestradiol phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Estradiol phosphate, also known as estradiol 17β-phosphate, is an estrogen ester formed by the reaction of estradiol with phosphoric acid. This compound acts as a prodrug, meaning it is converted into the active form of estradiol in the body through enzymatic hydrolysis. Estradiol phosphate is characterized by its rapid metabolism by phosphatase enzymes, which cleave it to release estradiol, the primary female sex hormone responsible for various physiological functions, including reproductive health and secondary sexual characteristics .

  • Hydrolysis: The primary reaction involves the hydrolysis of estradiol phosphate by phosphatase enzymes, leading to the release of estradiol and phosphoric acid. This reaction is crucial for its biological activity as a prodrug .
  • Esterification: Estradiol phosphate can participate in esterification reactions, forming various esters that may have different pharmacological properties.
  • Metabolic Transformation: In the liver, estradiol phosphate is metabolized to estrone and further to estriol, which are then conjugated with glucuronic acid or sulfate for excretion .

Estradiol phosphate exhibits significant biological activity primarily through its conversion to estradiol. As an estrogen, it binds to estrogen receptors (ERα and ERβ), triggering a cascade of genomic and non-genomic effects that influence numerous physiological processes:

  • Reproductive System: It plays a vital role in the development and regulation of the female reproductive system.
  • Bone Health: Estradiol is known to inhibit bone resorption, thereby contributing to bone density maintenance.
  • Cardiovascular Effects: It has favorable effects on lipid profiles and may influence cardiovascular health positively.
  • Neuroprotective Effects: Estradiol has been shown to exert neuroprotective effects, potentially benefiting cognitive function .

The synthesis of estradiol phosphate typically involves:

  • Starting Materials: Estradiol and phosphoric acid are the primary reactants.
  • Esterification Reaction: The reaction is conducted under controlled conditions (temperature, pH) to facilitate the formation of the ester bond between the hydroxyl group of estradiol and phosphoric acid.
  • Purification: The product can be purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical applications .

Estradiol phosphate has several applications in medicine:

  • Hormone Replacement Therapy: It can be used in hormone replacement therapies for postmenopausal women or those with estrogen deficiency.
  • Cancer Treatment: As part of treatment regimens for prostate cancer, it may be used due to its estrogenic activity that can counteract androgen effects .
  • Research Tool: Estradiol phosphate serves as a valuable tool in research settings for studying estrogen receptor signaling pathways and their physiological impacts.

Interaction studies involving estradiol phosphate have highlighted its metabolic pathways and interactions with various enzymes:

  • Cytochrome P450 Enzymes: Estradiol phosphate is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, which play significant roles in its pharmacokinetics .
  • Drug Interactions: Co-administration with other medications may alter its efficacy or increase the risk of adverse effects due to competitive metabolism or changes in hepatic enzyme activity.

Several compounds share structural similarities or functional properties with estradiol phosphate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Estramustine PhosphateEster of estradiol with normustineUsed in prostate cancer treatment; cytostatic agent
Polyestradiol PhosphatePolymer of estradiol phosphateLong-lasting prodrug; used in hormone therapies
Estradiol ValerateEster of estradiol with valeric acidCommonly used in hormone replacement therapy
EstroneNatural estrogenPrecursor to estradiol; lower potency
EthinylestradiolSynthetic derivativeHigher bioavailability; used in contraceptives

Estradiol phosphate's uniqueness lies in its rapid conversion to active estradiol upon administration and its specific application as a prodrug in therapeutic contexts. Its structural modification through phosphorylation distinguishes it from other estrogens, providing different pharmacokinetic properties and therapeutic uses compared to compounds like ethinylestradiol or polyestradiol phosphate .

Phosphorylation Techniques for Estradiol Esterification

The synthesis of estradiol phosphate involves the formation of phosphate ester bonds at specific hydroxyl positions of the estradiol molecule [1] [2]. The most commonly targeted positions for phosphorylation are the carbon-3 phenolic hydroxyl group and the carbon-17β hydroxyl group, resulting in mono-phosphate or di-phosphate derivatives [2] [3].

Direct Phosphorylation Methods

Direct phosphorylation of estradiol typically employs phosphorus oxychloride as the primary phosphorylating agent [36]. The reaction proceeds through the dissolution of estradiol in anhydrous pyridine, followed by the controlled addition of phosphorus oxychloride solution at low temperatures [36]. The optimal reaction conditions involve maintaining the temperature at negative ten degrees Celsius during the initial addition phase, followed by extended reaction periods at room temperature [36].

The mechanism involves nucleophilic attack of the estradiol hydroxyl groups on the electrophilic phosphorus center of phosphorus oxychloride [29]. This results in the formation of phosphate ester linkages with the concurrent elimination of hydrogen chloride [29]. The reaction can be represented as a substitution mechanism where the hydroxyl oxygen forms a covalent bond with phosphorus [29].

Research findings indicate that the carbon-3 position demonstrates higher reactivity toward phosphorylation compared to the carbon-17β position [2] [28]. Studies using 2-methoxyestradiol derivatives have shown that the 3-phosphate formation occurs more readily than 17-phosphate formation under similar reaction conditions [2]. This selectivity is attributed to the enhanced nucleophilicity of the phenolic hydroxyl group compared to the aliphatic hydroxyl group [2].

Enzymatic Phosphorylation Approaches

Alternative synthetic strategies involve enzymatic phosphorylation using steroid sulfotransferases and related phosphotransferase systems [12] [24]. These biocatalytic approaches offer enhanced selectivity and milder reaction conditions compared to chemical methods [12]. The enzymatic systems utilize 3'-phosphoadenosine 5'-phosphosulfate as the phosphate donor in a nucleophilic substitution mechanism [12].

Crystal structure studies of human estrogen sulfotransferase complexed with phosphoadenosine phosphosulfate have revealed the molecular basis for substrate recognition and catalytic activity [12]. The enzyme active site contains lysine-47 as a critical catalytic residue, which interacts with serine-137 to regulate the phosphorylation process [12]. This interaction is essential for controlling the hydrolysis of the phosphate donor in the absence of acceptor substrates [12].

The following table summarizes key parameters for different phosphorylation techniques:

MethodTemperature (°C)Reaction Time (hours)Yield (%)Selectivity
Phosphorus Oxychloride-10 to 2518-2485-92C3 > C17β
Enzymatic Transfer372-470-85High C3
Mixed Anhydride0 to 256-1275-88Moderate

Reaction Optimization and Mechanistic Studies

Optimization studies have demonstrated that the stoichiometry between estradiol and phosphorylating agent significantly influences product distribution [27] [47]. Molar ratios of 1:1.2 to 1:1.5 (estradiol to phosphorus oxychloride) provide optimal yields while minimizing over-phosphorylation [36]. Higher ratios lead to increased formation of di-phosphate products and reduced selectivity [36].

Solvent selection plays a crucial role in reaction efficiency and product purity [36]. Anhydrous pyridine serves both as solvent and base, neutralizing the hydrogen chloride generated during the reaction [36]. Alternative aprotic solvents such as dimethylformamide and acetonitrile have been investigated, but pyridine consistently provides superior results in terms of yield and reaction rate [36].

Temperature control is critical for achieving high yields and preventing decomposition of the estradiol substrate [47]. Reactions conducted at temperatures above 50 degrees Celsius show significant formation of degradation products and reduced overall efficiency [47]. The optimal temperature range of negative ten to positive twenty-five degrees Celsius balances reaction rate with product stability [47].

Catalytic Hydrogenation in Side-Chain Modification

Catalytic hydrogenation represents a fundamental transformation in steroid chemistry, particularly for the modification of side chains and the reduction of unsaturated bonds in estradiol derivatives [9] [13] [32]. These reactions are essential for preparing various estradiol analogues with altered pharmacological properties and improved synthetic accessibility [13] [15].

Palladium-Catalyzed Hydrogenation Systems

Palladium-based catalysts have emerged as the predominant choice for steroid hydrogenation reactions due to their high activity and selectivity [13] [31] [33]. The catalyst preparation involves supporting palladium on carbonate or oxide carriers derived from group 28 elements, including zinc carbonate, cadmium carbonate, and nickel oxide [13].

The mechanism of palladium-catalyzed hydrogenation proceeds through the formation of metal-hydrogen and metal-substrate complexes on the catalyst surface [13]. Hydrogen molecules undergo dissociative adsorption on palladium sites, generating reactive hydrogen atoms that subsequently transfer to the substrate [13]. This process results in the stereoselective reduction of double bonds with predominant formation of the thermodynamically favored configuration [13].

Experimental studies have demonstrated that palladium on zinc carbonate provides superior stereoselectivity compared to other supported catalysts [13]. The normal stereochemical configuration at carbon-5 is obtained in yields of 70-80%, significantly higher than conventional hydrogenation methods that typically produce allo-configurations [13]. This stereoselectivity is attributed to the specific electronic and steric properties of the zinc carbonate support [13].

Hydrogenation of Estradiol Side Chains

Side-chain modifications through hydrogenation have been extensively studied for 7α-substituted estradiol derivatives [9]. These compounds contain extended alkyl chains attached to the 7α position, which can be selectively modified through catalytic hydrogenation [9]. The process typically involves the removal of benzyl protecting groups and the reduction of terminal alkene functionalities [9].

Research findings indicate that catalytic hydrogenation using palladium on carbon in acetic acid provides optimal conditions for side-chain modification [9]. The reaction proceeds with high chemoselectivity, preserving the steroid core structure while selectively reducing the target functional groups [9]. Yields typically range from 80-95% with excellent functional group tolerance [9].

The following table presents hydrogenation conditions for different estradiol derivatives:

SubstrateCatalystSolventPressure (atm)Temperature (°C)Yield (%)
7α-Benzyloxyhexyl-estradiolPd/CAcetic Acid12588-92
Estradiol Δ4-derivativesPd/ZnCO₃Methanol1-32570-85
Side-chain alkenesPd/CaCO₃Ethanol12585-95

Mechanistic Aspects of Steroid Hydrogenation

The stereochemical outcome of steroid hydrogenation depends on several factors including catalyst structure, solvent effects, and substrate conformation [32]. Studies using aldo-keto reductase systems have provided insights into the molecular mechanisms governing stereoselective reduction [32]. The enzyme active site contains a unique glutamic acid residue (E120) that replaces the typical histidine found in related reductases [32].

This glutamic acid substitution allows deeper penetration of steroid substrates into the active site, facilitating optimal alignment for hydride transfer [32]. The mechanism involves the transfer of the 4-pro-R hydride from nicotinamide adenine dinucleotide phosphate to the carbon-5 position of the steroid substrate [32]. The reaction proceeds through a superacidic oxyanion hole formed by tyrosine-58 and glutamic acid-120, which polarizes the carbon-3 ketone and facilitates the reduction process [32].

Polymerization Processes for Polyestradiol Phosphate

Polyestradiol phosphate represents a unique polymeric form of estradiol phosphate designed to provide sustained release characteristics and enhanced therapeutic properties [6] [16] [18]. The polymerization process involves the formation of high molecular weight polymers through phosphodiester linkages between individual estradiol phosphate units [16] [20].

Synthesis of Polyestradiol Phosphate

The synthesis of polyestradiol phosphate follows established protocols for polymeric phosphate formation developed for aromatic polyphenols [16]. The process begins with the preparation of estradiol phosphate monomers using phosphorus oxychloride in pyridine solution [16] [36]. The crude monomer is then subjected to controlled polymerization conditions to achieve the desired molecular weight distribution [16].

The polymerization mechanism involves nucleophilic attack of hydroxyl groups on phosphate centers, resulting in the formation of phosphodiester bonds [16] [20]. The reaction proceeds through a condensation mechanism with the elimination of water molecules [16]. Molecular weight control is achieved through careful regulation of reaction stoichiometry and reaction time [16].

Research studies have characterized polyestradiol phosphate as having an average molecular weight of approximately 26,000 daltons [20]. The polymer structure consists of alternating estradiol and phosphate units linked through phosphodiester bonds at the carbon-17β position [20]. This configuration preserves the estrogenic activity of the estradiol moieties while providing controlled release properties [20].

Purification and Characterization Methods

The purification of polyestradiol phosphate involves multiple chromatographic and precipitation techniques to remove unreacted monomers and low molecular weight oligomers [16] [39]. Initial purification employs dialysis through cellophane membranes against water to remove small molecular weight impurities [36]. This process is repeated multiple times with fresh water to ensure complete removal of unreacted starting materials [36].

Subsequent purification steps involve precipitation with hydrochloric acid followed by extensive washing with dilute acid solutions [36]. The final product is obtained as a white powder after vacuum drying [36]. Analytical characterization confirms the phosphorus content at approximately 9.3% on a dry weight basis, consistent with the expected polymeric structure [36].

Advanced characterization techniques include gel permeation chromatography for molecular weight determination and intrinsic viscosity measurements [20]. The intrinsic viscosity of polyestradiol phosphate in 0.25 molar sodium chloride solution at physiological pH is 0.04, indicating moderate chain extension in aqueous media [20]. This property is important for understanding the polymer behavior in biological systems [20].

Alternative Polymerization Approaches

Recent developments in polyestradiol phosphate synthesis have explored novel polymerization strategies using carbonate linkages [17]. These approaches involve the synthesis of polycarbonate polymers containing estradiol moieties as pendant groups or incorporated into the polymer backbone [17]. The carbonate linkages provide hydrolytically labile bonds that enable controlled drug release through polymer degradation [17].

The synthesis involves step-growth copolymerization using thiol-ene radical addition chemistry [17]. Estradiol is first functionalized with allyl chloroformate to introduce reactive allyl groups, which subsequently undergo photoinitiated polymerization with dithiol cross-linkers [17]. This approach provides excellent control over polymer molecular weight and polydispersity [17].

Characterization of these carbonate-linked polymers using gel permeation chromatography reveals molecular weights in the range of 80-100 kilodaltons with polydispersity indices of 3-4 [17]. The polymers demonstrate zero-order release kinetics for estradiol over extended time periods, making them suitable for long-term therapeutic applications [17].

The following table summarizes key properties of different polyestradiol phosphate formulations:

Polymer TypeMolecular Weight (kDa)Linkage ChemistryRelease ProfileStability (months)
Phosphodiester26P-O-P bondsEnzymatic cleavage>24
Polycarbonate80-100Carbonate estersHydrolytic12-18
Mixed linkage40-60HybridDual mechanism18-24

XLogP3

2.9

UNII

SKL7PDP588

Other CAS

34828-67-6
4995-43-1

Wikipedia

Estradiol 17-phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20

Explore Compound Types